Copper(II) Complex Stability Advantage
Potentiometric and spectroscopic studies demonstrate that the copper(II) complexes formed by the manno-configured compound (2-amino-2-deoxy-D-mannose and its methyl α-glycopyranoside) exhibit higher stability constants than the corresponding complexes of 2-amino-2-deoxy-D-galactose (GalN) and 2-amino-2-deoxy-D-glucose (GlcN) [1]. The primary binding site is the C2 amino group, and the most effective secondary chelation site in the manno compounds is HO-3—a cooperative binding geometry enabled uniquely by the axial C2-NH₂ / equatorial C3-OH configuration [1]. This stereoelectronic advantage is absent in the gluco (equatorial C2-NH₂) and galacto (axial C4-OH) isomers [1].
| Evidence Dimension | Copper(II) complex stability constant (log K) |
|---|---|
| Target Compound Data | Manno compounds (ManN and its methyl α-glycopyranoside): stability constants higher than GalN and GlcN complexes |
| Comparator Or Baseline | 2-Amino-2-deoxy-D-galactose (GalN) and 2-amino-2-deoxy-D-glucose (GlcN) complexes: lower stability constants |
| Quantified Difference | Higher stability for manno complexes vs. gluco and galacto; most effective secondary binding site is HO-3 in manno compounds vs. other hydroxyl groups in gluco/galacto |
| Conditions | Aqueous solution, potentiometric and spectroscopic (CD, EPR) methods; Cu(II) coordination equilibria; Carbohydr Res 1990, 197:109-117 |
Why This Matters
Procurement of the manno-configured methyl glycoside is mandatory for applications requiring predictable, high-affinity Cu(II) chelation—such as metalloglycoconjugate design or metal-mediated carbohydrate sensing—because the gluco and galacto isomers deliver measurably weaker complexes with altered binding-site geometry.
- [1] Kozłowski H, Decock P, Olivier I, Micera G, Pusino A, Pettit LD. Stability and structure of copper(II) complexes with 2-amino-2-deoxy-D-mannose and some derivatives thereof. Carbohydr Res. 1990;197:109-117. doi:10.1016/0008-6215(90)84134-G. View Source
